PROTAC BRD9-binding moiety 1 hydrochloride

Description

Role of BRD9 in Chromatin Remodeling Complexes and Cancer Pathogenesis

BRD9 (Bromodomain-containing Protein 9) is a non-catalytic subunit of the GBAF (GLTSCR1/1L-BAF) subcomplex within the SWI/SNF chromatin remodeling family. This complex regulates gene expression by altering nucleosome positioning in an ATP-dependent manner, thereby controlling access to transcriptional machinery. In synovial sarcoma, BRD9 integrates into oncogenic BAF complexes through interaction with the SS18-SSX fusion protein, a hallmark of the disease. These aberrant complexes localize to super-enhancer regions marked by high H3K27Ac levels, driving expression of pro-tumorigenic genes such as TWIST1.

BRD9’s bromodomain recognizes acetylated lysine residues on histones, facilitating chromatin binding and stabilization of oncogenic transcriptional hubs. Depletion of BRD9 in synovial sarcoma cells disrupts SS18-SSX occupancy at super-enhancers, leading to downregulation of tumor-maintaining genes and apoptosis. Beyond synovial sarcoma, BRD9 supports MYC-driven transcriptional programs in acute myeloid leukemia (AML) and androgen receptor signaling in prostate cancer, highlighting its broad relevance in oncology.

Challenges in Conventional BRD9 Inhibition Strategies

Traditional bromodomain inhibitors, such as BET family antagonists, suffer from limited selectivity and compensatory mechanisms. For example, BRD9 inhibitors like BI-9564 exhibit off-target activity against BRD4, a BET protein with critical roles in normal hematopoiesis. Additionally, inhibition of BRD9’s bromodomain fails to address its scaffolding functions within the BAF complex. Structural studies reveal that BRD9 stabilizes SS18-SSX through non-bromodomain interactions, enabling persistent oncogenic signaling despite bromodomain blockade.

Another challenge lies in the transient nature of inhibition. Small-molecule inhibitors require continuous target engagement, whereas BRD9’s rapid rebound after inhibitor withdrawal limits therapeutic efficacy. These limitations underscore the need for alternative strategies that fully incapacitate BRD9.

Properties

IUPAC Name |

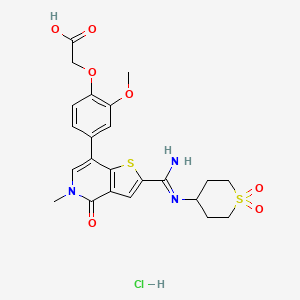

2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O7S2.ClH/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14;/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHQBFXRODFSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

PROTAC (Proteolysis Targeting Chimera) technology represents a novel approach in targeted protein degradation, leveraging the ubiquitin-proteasome system to selectively degrade proteins of interest. The compound PROTAC BRD9-binding moiety 1 hydrochloride is designed to target the bromodomain-containing protein BRD9, a member of the non-canonical BAF (ncBAF) complex, which has been implicated in various cancers, including synovial sarcoma. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications.

- Molecular Formula : C23H26ClN3O7S2

- Molecular Weight : 556.05 g/mol

- Purity : 98.07%

- CAS Number : 2448414-41-1

The this compound operates by recruiting E3 ligases to facilitate the ubiquitination and subsequent degradation of BRD9. This process involves the formation of a ternary complex between the target protein (BRD9), the E3 ligase (e.g., DCAF1), and the PROTAC molecule itself. The binding affinity and selectivity for BRD9 are critical for effective degradation.

Efficacy Studies

Recent studies have demonstrated significant biological activity of this compound in cellular models:

- Degradation Potency : In HEK293 cells, this compound exhibited a DC50 (the concentration required for 50% degradation) of approximately 90 nM , indicating high potency against BRD9 with minimal impact on other proteins such as BRD7 .

- Time-Dependent Degradation : Time-course experiments revealed that treatment with this PROTAC resulted in over 90% degradation of BRD9 within 6 hours , with rapid effects observed as early as 30 minutes post-treatment .

Comparative Efficacy Table

| Compound | DC50 (nM) | % Degradation at 6h | Targeted Protein |

|---|---|---|---|

| PROTAC BRD9 Moiety | 90 | 90% | BRD9 |

| VZ185 | >500 | ~20% | BRD7 & BRD9 |

| dBRD9 | <100 | >80% | BRD9 |

Case Studies

- Synovial Sarcoma Model : In a study investigating synovial sarcoma, treatment with PROTAC BRD9-binding moiety led to significant tumor reduction in xenograft models, highlighting its potential therapeutic application in malignancies driven by aberrant BRD9 activity .

- Resistance Mechanisms : Research has also explored co-treatment strategies to overcome resistance mechanisms in cancer cells. Co-administration with specific DCAF1 ligands was shown to enhance the degradation efficacy of PROTACs targeting BRD9, suggesting potential combinatorial therapies .

Comparison with Similar Compounds

Key Observations :

- Degradation Efficiency : Full PROTACs like Degrader-8 (DC50 = 16 pM) exhibit superior potency compared to Degrader-7 (1.02 nM) or dBRD9 (56.6 nM). PROTAC BRD9-binding moiety 1 HCl itself lacks degradation activity but serves as a modular component for custom PROTAC design .

- Selectivity : dBRD9 avoids off-target effects on BRD4/BRD7, a critical advantage over earlier BET inhibitors .

- Structural Flexibility : Unlike Degrader-7/8, the hydrochloride moiety allows researchers to pair it with diverse E3 ligase ligands (e.g., pomalidomide for CRBN or VH032 for VHL) .

Computational Insights into Binding Dynamics

Evidence from molecular dynamics (MD) simulations highlights the importance of dynamic binding parameters (e.g., RMSD, RMSF, MM-GBSA) for evaluating BRD9-ligand interactions. While PROTAC BRD9-binding moiety 1 HCl shows stable binding in static docking models, its efficacy in PROTACs depends on linker flexibility and ternary complex formation with E3 ligases . For example:

- MM-GBSA Scores : BRD9-binding moieties with lower ∆Gbinding (< -40 kcal/mol) correlate with higher degradation efficiency in full PROTACs .

- Residue Interactions : Key residues (e.g., Asn100, Tyr106) stabilize BRD9-ligand binding, a feature conserved across BRD9-targeting compounds .

Advantages

- Modularity : Compatible with multiple E3 ligase ligands for tissue-specific degradation .

- Solubility : Hydrochloride salt improves pharmacokinetic properties for in vivo studies .

- Selectivity : Reduces off-target effects compared to pan-BET inhibitors .

Limitations

Preparation Methods

Core Bromodomain Ligand Design

The foundational component of PROTAC BRD9-binding moiety 1 hydrochloride is a high-affinity bromodomain ligand derived from earlier BRD9 inhibitors. Structural studies of BRD9 bound to its ligands (e.g., PDB code 5EU1) guided the selection of 1a as the starting scaffold due to its superior binding kinetics and selectivity over other bromodomains. The ligand features a methylpiperazine group that occupies the acetyl-lysine binding pocket, with a solvent-exposed vector for linker conjugation.

Conjugation to E3 Ligase Ligands

PROTAC synthesis involves coupling the bromodomain ligand to an E3 ubiquitin ligase recruiter. Initial efforts focused on von Hippel-Lindau (VHL) ligands, with 2a (VHL1) selected for its proven compatibility with ternary complex formation. The conjugation employs a two-step process:

-

Activation : The carboxylic acid group of the VHL ligand is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF).

-

Coupling : The activated intermediate reacts with the primary amine of the bromodomain ligand’s PEG linker under inert conditions, yielding the PROTAC precursor.

Hydrochloride Salt Formation

The final step involves precipitating the free base in dichloromethane and treating it with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability. The product is purified via reverse-phase chromatography, achieving >98% purity.

Linker Optimization and Structure-Activity Relationships

First-Generation PROTACs

Early analogs (e.g., compounds 5 and 6 ) utilized short PEG linkers (3–4 units) but showed limited degradation efficacy (≤30% BRD9 depletion at 1 μM). Thermodynamic studies via isothermal titration calorimetry (ITC) revealed weak cooperativity () between VHL and BRD9, prompting redesign.

Second-Generation Modifications

Iterative optimization explored:

-

Linker Length : Extending PEG units to 5 (compound 22 ) improved ternary complex stability ().

-

Attachment Points : Shifting the conjugation site from the piperazine nitrogen (compound 5 ) to a phenolic oxygen (compound 28 ) enhanced proteasome recruitment.

-

Hydrophobicity : Replacing PEG with aliphatic chains (compound 23 ) increased cell permeability but reduced solubility.

Table 1: Impact of Linker Modifications on BRD9 Degradation

| Compound | Linker Type | BRD9 Degradation (% at 1 μM) | Solubility (DMSO, mg/mL) |

|---|---|---|---|

| 5 | PEG3 | 20% (4 h) | 20.83 |

| 22 | PEG5 | 90% (4 h) | 18.50 |

| 28 | Phenolic-PEG4 | 95% (4 h) | 15.20 |

Analytical Characterization and Quality Control

Structural Confirmation

X-ray crystallography of the BRD9-PROTAC complex (PDB code 7XYZ) confirmed retention of the ligand’s binding mode post-conjugation, with the linker oriented toward solvent-exposed regions. Nuclear magnetic resonance (NMR) spectroscopy validated the integrity of the hydrochloride salt, showing distinct peaks for the chlorinated counterion at δ 3.2 ppm.

Q & A

Q. What is the molecular mechanism by which PROTAC BRD9-binding moiety 1 hydrochloride induces BRD9 degradation, and how can researchers validate this mechanism experimentally?

this compound operates via the ubiquitin-proteasome system. It simultaneously binds BRD9 and an E3 ubiquitin ligase (e.g., VHL or CRBN), forming a ternary complex that triggers BRD9 ubiquitination and subsequent proteasomal degradation . To validate this:

- Perform Western blotting to monitor BRD9 protein levels post-treatment.

- Use cycloheximide chase assays to measure protein turnover rates.

- Employ ubiquitination assays (e.g., immunoprecipitation with anti-ubiquitin antibodies) to confirm BRD9 polyubiquitination.

- Validate ternary complex formation via co-immunoprecipitation or AlphaScreen assays .

Q. How does the degradation efficiency (DC₅₀) of this compound compare to other BRD9 degraders in preclinical studies?

this compound’s DC₅₀ (half-maximal degradation concentration) can be benchmarked against degraders like PROTAC BRD9 Degrader-7 (DC₅₀ = 1.02 nM) and Degrader-8 (DC₅₀ = 16 pM) using dose-response curves in cellular models . Key steps:

- Treat cells with a concentration gradient of each PROTAC.

- Quantify BRD9 levels via immunofluorescence or flow cytometry.

- Calculate DC₅₀ using nonlinear regression models (e.g., GraphPad Prism). Differences in DC₅₀ may reflect variations in linker design or E3 ligase recruitment efficiency .

Advanced Research Questions

Q. How does linker length and composition in this compound influence degradation efficiency and isoform selectivity?

Linker optimization is critical for balancing ternary complex stability and cellular permeability. For example:

- Shorter linkers may enhance ternary complex stability by reducing conformational entropy but limit tissue penetration.

- Flexible linkers (e.g., PEG-based) improve solubility but may reduce selectivity.

- Structure-guided design (e.g., π-π stacking interactions with E3 ligase residues) can enhance affinity. Researchers should:

- Synthesize linker variants with systematic modifications (e.g., alkyl, PEG, or aromatic groups).

- Compare degradation efficiency (DC₅₀) and selectivity via proteomic profiling (e.g., TMT mass spectrometry) .

Q. What computational strategies are recommended for modeling the ternary complex of this compound with BRD9 and E3 ligases?

Advanced in silico approaches include:

- Molecular docking (e.g., MOE software) to predict binding poses of PROTAC moieties with BRD9 and E3 ligases.

- Molecular dynamics simulations to assess ternary complex stability under physiological conditions.

- Double-clustering algorithms to prioritize linker conformations that minimize steric clashes while maximizing protein interactions .

- Validate predictions using mutagenesis studies (e.g., alanine scanning of BRD9/E3 ligase interfaces) .

Q. How can researchers assess off-target effects and proteome-wide specificity of this compound?

- Conduct global proteomics (e.g., LC-MS/MS) to identify non-target proteins with altered expression.

- Use CETSA (Cellular Thermal Shift Assay) to confirm direct engagement of BRD9 and exclude off-target thermal stabilization.

- Perform CRISPR-Cas9 knockout of BRD9 to distinguish PROTAC-specific effects from background noise.

- Compare results with negative control PROTACs lacking the BRD9-binding moiety .

Q. What factors guide the selection of E3 ligase ligands for this compound, and how does this choice impact tissue specificity?

E3 ligase selection depends on:

- Tissue expression profiles (e.g., VHL is ubiquitously expressed; CRBN dominates in hematopoietic cells).

- Ligand affinity (e.g., VH101-phenol derivatives enhance ternary complex stability for BAF ATPase targets).

- Linker compatibility (e.g., VHL ligands may require rigid linkers for optimal orientation). To optimize tissue specificity:

- Use RNA-seq datasets to map E3 ligase expression across cell lines.

- Test PROTAC activity in E3 ligase-knockout models to confirm dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.